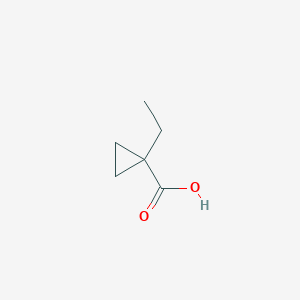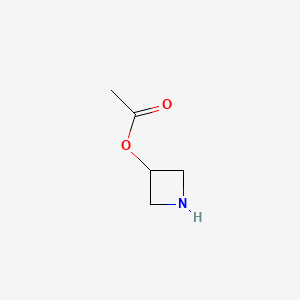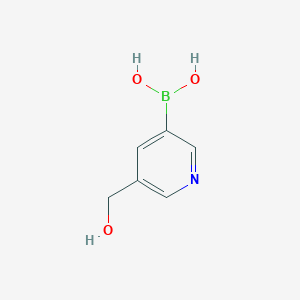
3-Bromo-4-methoxybenzylamine
Descripción general
Descripción
3-Bromo-4-methoxybenzylamine is a compound that can be inferred to have a bromine atom attached to the benzene ring at the third position and a methoxy group at the fourth position, based on the naming convention of organic compounds. While the provided papers do not directly discuss 3-Bromo-4-methoxybenzylamine, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-4-methoxybenzylamine involves various chemical reactions. For instance, the synthesis of substituted phenethylamine analogues, which are structurally related to 3-Bromo-4-methoxybenzylamine, is achieved through N-reductive alkylation using regioisomeric bromodimethoxybenzaldehydes . Similarly, the synthesis of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols, which share a resemblance to the target compound, involves the introduction of an alkoxymethyl group to the aromatic ring . These methods suggest possible synthetic routes that could be adapted for the synthesis of 3-Bromo-4-methoxybenzylamine.
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to 3-Bromo-4-methoxybenzylamine have been studied using techniques such as X-ray diffraction and density functional theory (DFT). For example, the structural properties of methoxy derivatives of benzyl bromide have been determined, highlighting the impact of substituents on the overall molecular structure . Additionally, the X-ray diffraction study of a related compound, 3-[4-bromo-alpha(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, provides insights into the crystal packing and non-covalent interactions that could be relevant to 3-Bromo-4-methoxybenzylamine .
Chemical Reactions Analysis
The chemical behavior of compounds structurally related to 3-Bromo-4-methoxybenzylamine can be complex. For instance, the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with a bromo-substituted reagent leads to the formation of 2-acylindole-3-carboxylic acids, demonstrating the reactivity of the methoxybenzyl group in electrophilic substitution reactions . Moreover, the presence of a bromine atom in the molecule can facilitate further chemical transformations, such as the formation of halogen bonds, as observed in bromobenzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methoxybenzylamine can be deduced from related compounds. The presence of a bromine atom and a methoxy group on the aromatic ring can influence properties such as boiling point, melting point, and solubility. For example, the introduction of methoxy substituents has been shown to affect the strength of Br...Br type II halogen bonds in bromobenzoic acid, which could also be relevant for the halogen bonding potential of 3-Bromo-4-methoxybenzylamine . Additionally, the gas chromatographic separation of regioisomeric methoxyphenethylamines provides insights into the volatility and separation characteristics that could be expected for 3-Bromo-4-methoxybenzylamine .
Aplicaciones Científicas De Investigación
Amination Reactions
Results : The amination reactions have been successful in producing a range of aromatic amines, which are valuable intermediates in chemical synthesis .
Organopolyphosphazenes Synthesis
Results : The synthesized organopolyphosphazenes exhibit properties suitable for in vivo use, including stability and biocompatibility .
Antiproliferative Agents
Results : Some analogs have shown promising results in inhibiting the growth of cancer cells, indicating potential as antiproliferative agents .
Tyrosinase Inhibition
Results : A synthesized novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, indicating its potential for treating hyperpigmentation and related disorders .
Heterocyclic Chemistry
Results : The derivatives have been reported to possess biological activities such as antiproliferative and antimicrobial activities, and they are promising inhibitors of type 2 diabetes mellitus .
Environmental Protection
Results : Research indicates that certain derivatives can provide significant protection to keratinocytes from particulate matter-induced damages .
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYWNKFZCOGPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621719 | |
| Record name | 1-(3-Bromo-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzylamine | |
CAS RN |
247254-47-3 | |
| Record name | 1-(3-Bromo-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-4-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)



![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)



![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)